molecular formula C19H16ClFN2O3 B2921630 3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide CAS No. 887883-83-2

3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2921630
CAS No.: 887883-83-2
M. Wt: 374.8
InChI Key: LGJKOYDGROAQLD-UHFFFAOYSA-N
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Description

3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a 4-chlorobutanamido group, and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the 4-chlorobutanamido Group: The 4-chlorobutanamido group can be introduced by reacting the benzofuran derivative with 4-chlorobutyryl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-fluorophenyl Group: The final step involves the coupling of the intermediate product with 4-fluoroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment for handling and purifying the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the amido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobutanamido)-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide
  • 3-(4-bromobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
  • 3-(4-chlorobutanamido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

Uniqueness

3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is unique due to the presence of both the 4-chlorobutanamido and 4-fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets.

Biological Activity

3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic compound that features a complex chemical structure comprising a benzofuran moiety and various substituents, which may contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:
C16H17ClFN2O2\text{C}_{16}\text{H}_{17}\text{ClF}\text{N}_2\text{O}_2

Key Structural Features:

  • Benzofuran Core: This structural element is known for its presence in various bioactive compounds.
  • Amide Group: The amide functionality is crucial for biological interactions.
  • Substituents: The presence of 4-chlorobutanamide and 4-fluorophenyl groups may enhance lipophilicity and biological target interaction.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. The unique combination of substituents in this compound suggests potential for similar activities.

Potential Therapeutic Applications:

  • Neuroprotection: Compounds with benzofuran derivatives have been studied for their neuroprotective effects against excitotoxicity. For instance, related benzofuran derivatives have shown efficacy in protecting neuronal cells from NMDA-induced damage .
  • Anti-inflammatory Activity: Benzofuran derivatives are often explored for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
  • Anticancer Activity: The structural characteristics may allow for interactions with cancer cell signaling pathways, making it a candidate for further investigation in oncology.

The mechanisms underlying the biological activities of this compound are not fully elucidated but can be inferred from studies on structurally related compounds:

  • Receptor Interaction: The amide group may facilitate binding to specific receptors or enzymes involved in neuroprotection and inflammation.
  • Reactive Oxygen Species (ROS) Scavenging: Similar compounds have demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells .

Research Findings

Recent studies have focused on the synthesis and evaluation of benzofuran derivatives. For example, a study synthesized a series of benzofuran-2-carboxamide derivatives that exhibited significant neuroprotective effects against excitotoxicity at concentrations around 100 μM. Notably, some compounds showed protective effects comparable to established neuroprotective agents like memantine .

Comparative Analysis of Related Compounds

The following table summarizes the structural and activity comparisons between this compound and other related compounds:

Compound NameStructureNotable Features
This compoundStructureContains both chlorobutane and fluorophenyl groups; potential for diverse biological activity.
Benzofuran-2-carboxamideStructureLacks additional substituents; limited activity profile.
N-(4-fluorophenyl)-benzofuran-2-carboxamideStructureEnhanced lipophilicity due to fluorine substitution; different pharmacokinetics.

Properties

IUPAC Name

3-(4-chlorobutanoylamino)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c20-11-3-6-16(24)23-17-14-4-1-2-5-15(14)26-18(17)19(25)22-13-9-7-12(21)8-10-13/h1-2,4-5,7-10H,3,6,11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJKOYDGROAQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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